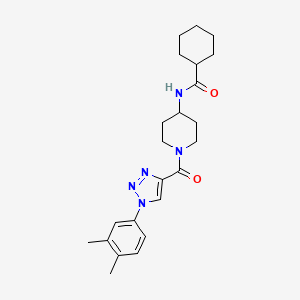

N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclohexanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclohexanecarboxamide is a multifaceted chemical compound. Its structure features a triazole ring connected to a piperidine and a cyclohexane group, making it a significant player in various chemical and biological applications.

準備方法

Synthetic Routes and Reaction Conditions: : The synthesis of N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclohexanecarboxamide often begins with the construction of the triazole ring, followed by the attachment of the piperidine and cyclohexane groups. Key reactions include:

Cycloaddition Reactions: : Formation of the triazole ring via azide-alkyne cycloaddition.

Amidation Reactions: : Incorporation of the amide group into the final structure.

Industrial Production Methods: : Industrial synthesis typically follows optimized reaction pathways, leveraging high-throughput methodologies and automated synthesis equipment to ensure purity and yield. Reaction conditions are meticulously controlled to prevent by-products and ensure scalability.

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, altering its chemical properties.

Reduction: : Conversely, reducing agents can target specific double bonds within the structure.

Substitution: : The phenyl and piperidine groups are susceptible to electrophilic and nucleophilic substitutions, facilitating diverse functionalizations.

Common Reagents and Conditions

Oxidation: : Reagents such as potassium permanganate or m-CPBA.

Reduction: : Sodium borohydride or lithium aluminum hydride.

Substitution: : Reagents like halogens or alkyl halides under appropriate catalysts.

Major Products Formed

Oxidation: : Formation of oxo-derivatives.

Reduction: : Alcohols or hydrogenated derivatives.

Substitution: : Various substituted analogs depending on the incoming group.

科学的研究の応用

N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclohexanecarboxamide's applications span several fields:

Chemistry: : Used as a ligand in complex formation and as a precursor for synthesizing other compounds.

Biology: : Its structure is studied for interactions with various enzymes and receptors.

Medicine: : Potential therapeutic uses, particularly in targeting specific receptors implicated in diseases.

Industry: : Utilized in the development of new materials and as a reagent in synthetic pathways.

作用機序

Mechanism: : The compound's mechanism of action is often linked to its ability to interact with biological molecules. The triazole ring, for instance, can form stable interactions with enzyme active sites.

Molecular Targets and Pathways: : Its primary targets might include:

Enzymes: : Interaction with catalytic sites to inhibit or modify enzyme activity.

Receptors: : Binding to receptor sites, potentially altering signal transduction pathways.

Similar Compounds

N-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclohexanecarboxamide

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclohexanecarboxamide

Uniqueness: : Compared to these analogs, N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclohexanecarboxamide stands out due to the additional methyl groups on the phenyl ring, which can significantly alter its physical and chemical properties, as well as its biological interactions.

This article provides a snapshot of a complex and fascinating compound. Got any thoughts or areas you'd like to dive deeper into?

生物活性

N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclohexanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound's molecular formula is C22H28N4O2, with a molecular weight of 368.49 g/mol. Its structure includes a triazole ring, which is often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C22H28N4O2 |

| Molecular Weight | 368.49 g/mol |

| LogP | 3.5481 |

| Polar Surface Area | 50.858 Ų |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cell signaling pathways. The triazole moiety is known for its ability to form hydrogen bonds and participate in π-π stacking interactions, which may enhance binding affinity to target proteins.

Anticancer Activity

Recent studies have indicated that compounds containing the triazole structure exhibit significant anticancer properties. For instance, derivatives similar to this compound have demonstrated selective cytotoxicity against various cancer cell lines at nanomolar concentrations. These compounds often induce apoptosis in cancer cells through mechanisms such as mitochondrial membrane potential disruption and DNA damage without direct DNA intercalation .

Case Studies

- Study on Triazole Derivatives : A series of triazole derivatives were synthesized and tested for their antiproliferative activity against human leukemic T-cells (Jurkat cells). The results indicated that certain derivatives induced significant morphological changes consistent with apoptosis, such as chromatin condensation and DNA fragmentation .

- Inhibition of Protein Kinases : Some triazole-based compounds have shown promise as inhibitors of specific protein kinases involved in cancer progression. For example, a study reported that triazole derivatives inhibited RET kinase activity, leading to reduced cell proliferation in RET-dependent cancers .

Pharmacokinetics and ADMET Profile

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for evaluating the viability of drug candidates. Preliminary computational studies suggest that this compound possesses favorable pharmacokinetic properties:

- Absorption : Predicted to have good oral bioavailability.

- Distribution : LogP value indicates moderate lipophilicity.

- Metabolism : Likely undergoes hepatic metabolism.

- Excretion : Primarily renal excretion expected.

特性

IUPAC Name |

N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N5O2/c1-16-8-9-20(14-17(16)2)28-15-21(25-26-28)23(30)27-12-10-19(11-13-27)24-22(29)18-6-4-3-5-7-18/h8-9,14-15,18-19H,3-7,10-13H2,1-2H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJHOSXRVCBBRTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4CCCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。